An In-Depth Technical Guide to the Potential Biological Activities of 4-(Oxan-3-yl)benzoic acid
An In-Depth Technical Guide to the Potential Biological Activities of 4-(Oxan-3-yl)benzoic acid
A Senior Application Scientist's Perspective on a Novel Scaffold
Executive Summary
The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that offer unique pharmacological profiles and improved developability. This guide focuses on the untapped potential of 4-(Oxan-3-yl)benzoic acid, a molecule that, while not extensively studied, presents a compelling structural framework for therapeutic innovation. By dissecting its constituent moieties—the ubiquitous benzoic acid and the advantageous tetrahydropyran (oxane) ring—we can formulate data-driven hypotheses regarding its potential biological activities. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this intriguing compound. We will delve into its structural rationale, predict potential biological targets through a combination of structure-activity relationship (SAR) analysis and in silico methodologies, and provide detailed experimental workflows for the validation of these predictions.
Introduction: Deconstructing 4-(Oxan-3-yl)benzoic acid
At its core, 4-(Oxan-3-yl)benzoic acid is a hybrid structure combining two key chemical features with significant precedent in medicinal chemistry: a benzoic acid core and a saturated heterocyclic oxane ring.
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The Benzoic Acid Moiety: Benzoic acid and its derivatives are privileged structures in pharmacology, known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The carboxylic acid group is a critical pharmacophoric element, capable of forming strong hydrogen bonds and ionic interactions with biological targets, which often dictates the molecule's binding affinity and specificity.[4][5][6]
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The Oxane (Tetrahydropyran) Ring: The tetrahydropyran (THP) ring is increasingly utilized in modern drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane or even aromatic rings.[7][8] Its inclusion can confer several advantages:
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Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to its carbocyclic counterparts.[7][9]
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Metabolic Stability: The replacement of a metabolically labile position with the ether oxygen of the THP ring can enhance metabolic stability.
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Conformational Rigidity: The saturated ring system introduces a degree of conformational constraint, which can be advantageous for specific receptor interactions.
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The strategic combination of these two moieties in 4-(Oxan-3-yl)benzoic acid suggests a molecule with the potential for specific biological interactions, coupled with favorable drug-like properties.
Physicochemical Properties and ADME Profile Prediction
A preliminary in silico assessment of the physicochemical properties of 4-(Oxan-3-yl)benzoic acid is crucial for predicting its drug-like characteristics. These properties are key determinants of a compound's ADME profile.[10][11]
| Property | Predicted Value/Range | Implication for Drug Development |
| Molecular Weight | ~194 g/mol | Well within the limits of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| LogP | 1.5 - 2.5 | A balanced lipophilicity, which is often a good starting point for achieving a compromise between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | The carboxylic acid is a key hydrogen bond donor, crucial for target interaction.[4] |
| Hydrogen Bond Acceptors | 3 (from -COOH and oxane oxygen) | The presence of multiple hydrogen bond acceptors, including the oxane oxygen, can enhance solubility and provide additional points of interaction with biological targets.[7] |
| Polar Surface Area (PSA) | ~57 Ų | Suggests good potential for oral absorption and cell permeability. |
Table 1: Predicted Physicochemical Properties of 4-(Oxan-3-yl)benzoic acid and their Implications.
Hypothesis-Driven Target Exploration
Given the absence of direct biological data, a hypothesis-driven approach is essential. By considering the structural alerts and the known activities of related compounds, we can propose several plausible biological targets for 4-(Oxan-3-yl)benzoic acid.
G-Protein Coupled Receptors (GPCRs)
The benzoic acid moiety is a common feature in ligands for various GPCRs.[12] The carboxylic acid can form a salt bridge with a conserved basic residue (often a lysine or arginine) in the binding pocket of many aminergic and lipid-activated GPCRs. The oxane ring can be viewed as a bioisosteric replacement for a phenyl or cyclohexyl group often found in GPCR ligands, potentially improving solubility and metabolic stability.
Hypothesized Targets:
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Lysophosphatidic Acid (LPA) Receptors: Certain sulfamoyl benzoic acid analogues are known agonists of the LPA2 receptor.[12] The overall structure of 4-(Oxan-3-yl)benzoic acid shares some pharmacophoric features with these compounds.
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Other Lipid-Sensing GPCRs: The molecule's amphipathic nature could allow it to interact with other receptors for lipid mediators.
Nuclear Hormone Receptors
Retinoids and other nuclear hormone receptor ligands often contain a carboxylic acid group for interaction with the ligand-binding domain. The hydrophobic portion of 4-(Oxan-3-yl)benzoic acid, while not a classic retinoid structure, could potentially fit into the ligand-binding pockets of certain orphan nuclear receptors.
Enzymes
Benzoic acid derivatives have been shown to inhibit various enzymes. The carboxylic acid can chelate metal ions in the active site or form key hydrogen bonds.
Hypothesized Targets:
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Histone Deacetylases (HDACs): Some HDAC inhibitors possess a carboxylic acid that interacts with the zinc ion in the active site.
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Other Hydrolases: The molecule could potentially inhibit other zinc-dependent hydrolases.
A Strategic Workflow for Target Identification and Validation
A multi-pronged approach, combining in silico prediction with experimental validation, is necessary to systematically investigate the biological activities of 4-(Oxan-3-yl)benzoic acid.[13][14]
Caption: Figure 1: Integrated workflow for target identification and validation.
In Silico Target Prediction
The first step in our proposed workflow is to leverage computational tools to generate a list of potential biological targets.[15][16]
Protocol 1: In Silico Target Prediction
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Input: Obtain the SMILES string for 4-(Oxan-3-yl)benzoic acid.
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Platform: Utilize a web-based target prediction tool such as SwissTargetPrediction.[17]
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Execution: Submit the SMILES string to the platform and select "Homo sapiens" as the target organism.
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Analysis: The output will be a ranked list of potential protein targets based on chemical similarity to known ligands. Prioritize the top-ranking targets for further investigation, paying close attention to target classes that align with our initial hypotheses (e.g., GPCRs, enzymes).
Molecular Docking
For the highest-ranking and most plausible targets identified in the previous step, molecular docking studies can provide insights into potential binding modes and help to rationalize the predicted interactions.[18][19]
Protocol 2: Molecular Docking
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Target Preparation: Obtain the crystal structures of the prioritized protein targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
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Ligand Preparation: Generate a 3D conformation of 4-(Oxan-3-yl)benzoic acid and assign partial charges.
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Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the putative binding site of the receptor.
-
Analysis: Analyze the resulting poses for favorable interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. A key interaction to look for would be the formation of a salt bridge between the carboxylate of our compound and a basic residue in the receptor.
Experimental Validation: From Binding to Function
In silico predictions are hypotheses that must be tested experimentally.[20][21][22] A tiered approach, starting with binding assays and progressing to functional and phenotypic screens, is recommended.
Protocol 3: Target Binding Assays (Example: Surface Plasmon Resonance - SPR)
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Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
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Analyte Injection: Prepare a series of concentrations of 4-(Oxan-3-yl)benzoic acid in a suitable running buffer. Inject the analyte solutions over the sensor surface.
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Data Acquisition: Measure the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized protein.
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Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
Protocol 4: Cell-Based Functional Assays (Example: GPCR-mediated cAMP modulation)
-
Cell Culture: Use a cell line that endogenously expresses the target GPCR or has been engineered to do so.
-
Compound Treatment: Treat the cells with varying concentrations of 4-(Oxan-3-yl)benzoic acid.
-
Assay: Following an appropriate incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.
-
Analysis: Plot the cAMP concentration as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
The following diagram illustrates a hypothetical signaling pathway that could be investigated if a GPCR target is confirmed.
Caption: Figure 2: Hypothetical GPCR signaling pathway.
Future Directions and Conclusion
The exploration of 4-(Oxan-3-yl)benzoic acid is a journey into uncharted territory in chemical biology. This guide provides the foundational strategy for this exploration. The initial in silico and in vitro screening phases will be critical in determining the most promising therapeutic avenues for this novel scaffold. Positive results in these early stages would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments.
The true potential of 4-(Oxan-3-yl)benzoic acid lies in its unique combination of a proven pharmacophore and a favorable heterocyclic modifier. The strategic research plan outlined herein provides a robust framework for elucidating its biological activities and, ultimately, determining its value as a potential therapeutic agent. The insights gained from the systematic study of this molecule will not only define its own future but will also contribute to the broader understanding of structure-activity relationships in drug discovery.
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